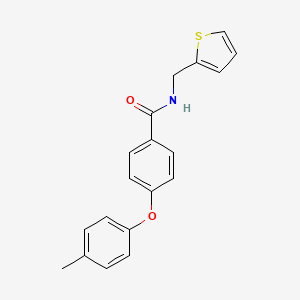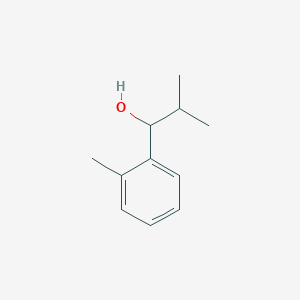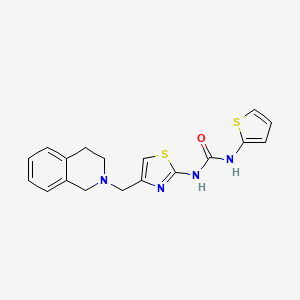
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound characterized by its multi-ring structure incorporating thiazole, thiophene, and isoquinoline units
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. Starting materials typically include precursors for thiazole, thiophene, and isoquinoline structures.
Thiazole Ring Formation: : This can be achieved using a Hantzsch thiazole synthesis method where appropriate thiourea and α-haloketone are used under mild heating conditions.
Thiophene Ring Formation: : Standard methods involve the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources.
Linking Isoquinoline and Thiazole Units: : This step often uses a coupling reaction such as palladium-catalyzed cross-coupling to ensure specificity and yield.
Industrial Production Methods: On an industrial scale, continuous flow reactors can be employed to synthesize the compound, enhancing efficiency and scalability. Solvents and catalysts are chosen based on sustainability and minimal environmental impact.
化学反应分析
Types of Reactions: The compound exhibits a variety of chemical behaviors, undergoing oxidation, reduction, and substitution reactions.
Oxidation: : The thiophene ring can be oxidized to form sulfoxides and sulfones under controlled conditions.
Reduction: : The isoquinoline moiety can be hydrogenated using catalysts like palladium on carbon.
Substitution: : The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position due to the electronegativity of the nitrogen and sulfur atoms.
Oxidation: : Hydrogen peroxide or meta-chloroperbenzoic acid for thiophene oxidation.
Reduction: : Hydrogen gas with palladium/carbon for isoquinoline.
Substitution: : Nucleophiles such as amines or thiols for thiazole substitution.
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Dihydro derivatives.
Substitution: : Various substituted thiazole derivatives.
科学研究应用
Chemistry: The compound is studied for its catalytic properties, particularly in forming coordination complexes with metals.
Biology and Medicine: It's investigated for its potential as an anticancer agent, due to its ability to interact with DNA and proteins. It’s also explored for its role in antimicrobial activity.
Industry: Used in the development of advanced materials with specific electronic properties, such as organic semiconductors.
作用机制
Molecular Targets: The compound interacts with several biological targets, including DNA, enzymes, and receptors. Its mechanism involves intercalation into DNA strands, inhibiting replication and transcription processes.
Pathways Involved: It disrupts key signaling pathways in cancer cells, including those regulated by proteins like p53 and NF-κB, leading to apoptosis.
相似化合物的比较
Similar Compounds:
1-(4-(Benzylthiazol-2-yl)-3-(thiophen-2-yl)urea: : Similar structure but lacks the isoquinoline moiety.
2-(Thiazol-2-yl)thiophene: : A simpler analog with basic structural features of the thiazole and thiophene rings.
Uniqueness: The presence of the isoquinoline unit distinguishes it, providing unique biological activities and making it a versatile molecule in drug design and materials science.
That should provide a detailed picture
属性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-17(20-16-6-3-9-24-16)21-18-19-15(12-25-18)11-22-8-7-13-4-1-2-5-14(13)10-22/h1-6,9,12H,7-8,10-11H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNNSSRXRLFWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2971686.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)
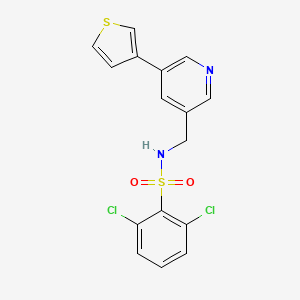
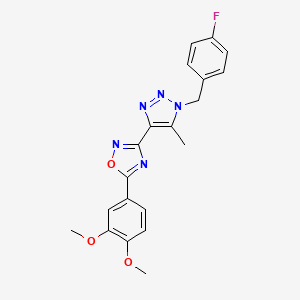
![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2971691.png)
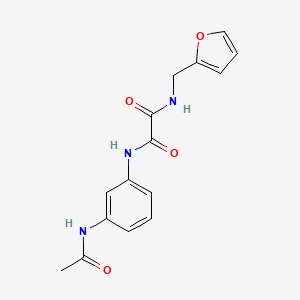
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)
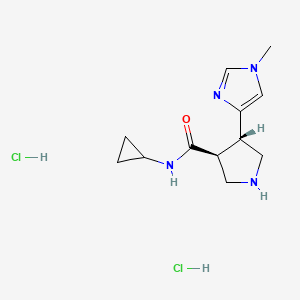
![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)
